molecular formula C26H28N2O8 B14801979 3-Isoquinolinecarboxylic acid, 2-[4-[[[[2-(1,3-benzodioxol-5-yl)ethyl]amino]carbonyl]oxy]-3,3-dimethyl-1,2-dioxobutyl]-1,2,3,4-tetrahydro-

3-Isoquinolinecarboxylic acid, 2-[4-[[[[2-(1,3-benzodioxol-5-yl)ethyl]amino]carbonyl]oxy]-3,3-dimethyl-1,2-dioxobutyl]-1,2,3,4-tetrahydro-

Cat. No.: B14801979
M. Wt: 496.5 g/mol
InChI Key: SSGWLIRGQHVRGT-UHFFFAOYSA-N
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Description

3-Isoquinolinecarboxylic acid, 2-[4-[[[[2-(1,3-benzodioxol-5-yl)ethyl]amino]carbonyl]oxy]-3,3-dimethyl-1,2-dioxobutyl]-1,2,3,4-tetrahydro- is a complex organic compound with a unique structure that combines isoquinoline and benzodioxole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoquinolinecarboxylic acid, 2-[4-[[[[2-(1,3-benzodioxol-5-yl)ethyl]amino]carbonyl]oxy]-3,3-dimethyl-1,2-dioxobutyl]-1,2,3,4-tetrahydro- involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of Isoquinolinecarboxylic Acid: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline ring.

    Introduction of Benzodioxole Moiety: This step involves the coupling of the benzodioxole group to the isoquinoline ring, typically using a palladium-catalyzed cross-coupling reaction.

    Formation of the Final Compound:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Isoquinolinecarboxylic acid, 2-[4-[[[[2-(1,3-benzodioxol-5-yl)ethyl]amino]carbonyl]oxy]-3,3-dimethyl-1,2-dioxobutyl]-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various isoquinoline and benzodioxole derivatives, which can have different functional groups depending on the specific reaction conditions.

Scientific Research Applications

3-Isoquinolinecarboxylic acid, 2-[4-[[[[2-(1,3-benzodioxol-5-yl)ethyl]amino]carbonyl]oxy]-3,3-dimethyl-1,2-dioxobutyl]-1,2,3,4-tetrahydro- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Isoquinolinecarboxylic acid, 2-[4-[[[[2-(1,3-benzodioxol-5-yl)ethyl]amino]carbonyl]oxy]-3,3-dimethyl-1,2-dioxobutyl]-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline-3-carboxylic acid: A simpler analog with similar structural features.

    Benzodioxole derivatives: Compounds with the benzodioxole moiety, which share some chemical properties.

    Tetrahydroisoquinoline derivatives: Compounds with the tetrahydroisoquinoline structure, which have similar biological activities.

Uniqueness

3-Isoquinolinecarboxylic acid, 2-[4-[[[[2-(1,3-benzodioxol-5-yl)ethyl]amino]carbonyl]oxy]-3,3-dimethyl-1,2-dioxobutyl]-1,2,3,4-tetrahydro- is unique due to its complex structure, which combines multiple functional groups and moieties

Properties

Molecular Formula

C26H28N2O8

Molecular Weight

496.5 g/mol

IUPAC Name

2-[4-[2-(1,3-benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C26H28N2O8/c1-26(2,14-34-25(33)27-10-9-16-7-8-20-21(11-16)36-15-35-20)22(29)23(30)28-13-18-6-4-3-5-17(18)12-19(28)24(31)32/h3-8,11,19H,9-10,12-15H2,1-2H3,(H,27,33)(H,31,32)

InChI Key

SSGWLIRGQHVRGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC(=O)NCCC1=CC2=C(C=C1)OCO2)C(=O)C(=O)N3CC4=CC=CC=C4CC3C(=O)O

Origin of Product

United States

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